molecular formula C14H21N3O4S2 B5201545 1-(phenylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine

1-(phenylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No. B5201545
M. Wt: 359.5 g/mol
InChI Key: GXOQYMPMCZKSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds, including those with piperazine structures, often involves nucleophilic substitution reactions and coupling techniques. For instance, certain sulfonamide compounds containing piperazine heterocycles demonstrate prospective pharmacological activity and are synthesized through specific reactions that may involve the optimization of molecular structures using density functional theory (DFT) and X-ray single crystal diffraction for structural confirmation (Xiao et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of such compounds includes DFT studies and crystallography to determine the optimized structures, electrostatic potentials, and molecular orbitals. Single crystal studies provide insights into the intermolecular interactions, as seen in 1-ethyl-4-(phenylsulfonyl)piperazine (Xiao et al., 2022). These analyses help in understanding the conformational preferences and the overall stability of the compound.

properties

IUPAC Name

1-(benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c18-22(19,14-6-2-1-3-7-14)15-10-12-17(13-11-15)23(20,21)16-8-4-5-9-16/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQYMPMCZKSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.